![molecular formula C15H16FNO2S B2516809 3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide CAS No. 2097893-64-4](/img/structure/B2516809.png)
3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide
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Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been analyzed using X-ray diffraction and DFT calculations. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction, indicating crystallization in a triclinic system . Disorder-induced concomitant polymorphism was observed in 3-fluoro-N-(3-fluorophenyl)benzamide, with two forms showing different crystal structures . These findings suggest that the molecular structure of "3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide" could also be characterized by similar techniques to understand its crystalline forms and polymorphism.
Chemical Reactions Analysis
The chemical reactivity and interactions of benzamide derivatives have been studied through various spectroscopic methods. Vibrational spectroscopic studies and DFT calculations were performed on 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide to understand its vibrational wavenumbers and charge transfer interactions . These studies provide insights into the chemical behavior of benzamide derivatives, which could be applied to analyze the chemical reactions of "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their binding affinity to receptors and their potential as imaging agents, have been evaluated. Fluorine-containing benzamide analogs were synthesized for PET imaging of sigma2 receptors in solid tumors . The antioxidant properties of benzamide derivatives were determined using DPPH free radical scavenging tests . These studies indicate that the physical and chemical properties of "this compound" could be explored for potential biological activities and applications in imaging.
Mechanism of Action
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives, which this compound belongs to, are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It’s known that thiophene derivatives can interact with various biochemical pathways due to their diverse biological activities .
Result of Action
It is known that thiophene derivatives can exhibit a variety of pharmacological properties .
properties
IUPAC Name |
3-fluoro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-15(19,8-11-5-6-20-9-11)10-17-14(18)12-3-2-4-13(16)7-12/h2-7,9,19H,8,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPROGZSGWZUXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CC(=CC=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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